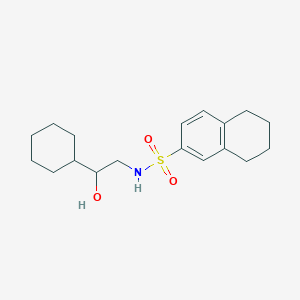

N-(2-cyclohexyl-2-hydroxyethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-cyclohexyl-2-hydroxyethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a cyclohexyl group, a hydroxyethyl group, and a tetrahydronaphthalene sulfonamide moiety, making it a versatile molecule for research and industrial purposes.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyclohexyl-2-hydroxyethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride with 2-cyclohexyl-2-hydroxyethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid byproduct .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, which is crucial for scaling up the synthesis process .

Analyse Des Réactions Chimiques

Types of Reactions

N-(2-cyclohexyl-2-hydroxyethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide can undergo various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The sulfonamide group can be reduced to an amine under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require nucleophiles such as amines or thiols, and are typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group can yield cyclohexyl ketones or carboxylic acids, while reduction of the sulfonamide group can produce primary amines .

Applications De Recherche Scientifique

N-(2-cyclohexyl-2-hydroxyethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where sulfonamide derivatives have shown efficacy.

Mécanisme D'action

The mechanism by which N-(2-cyclohexyl-2-hydroxyethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide exerts its effects is complex and involves multiple molecular targets and pathways. The sulfonamide group is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to changes in cellular signaling pathways, affecting processes such as cell growth, apoptosis, and inflammation .

Comparaison Avec Des Composés Similaires

Similar Compounds

- N-(2-cyclohexyl-2-hydroxyethyl)-2-ethoxybenzenesulfonamide

- N-(2-cyclohexyl-2-hydroxyethyl)thiophene-2-sulfonamide

- N-(2-cyclohexyl-2-hydroxyethyl)-2-(naphthalen-2-yloxy)acetamide

Uniqueness

Compared to similar compounds, N-(2-cyclohexyl-2-hydroxyethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is unique due to its tetrahydronaphthalene moiety, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable molecule for various applications.

Activité Biologique

N-(2-cyclohexyl-2-hydroxyethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide, also known by its CAS number 1351649-76-7, is a compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

- Common Name : this compound

- CAS Number : 1351649-76-7

- Molecular Weight : 337.5 g/mol

This compound acts primarily as a P2X7 receptor antagonist . The P2X7 receptor is a member of the purinergic receptor family and plays a crucial role in various physiological and pathological processes, including inflammation and pain signaling. By inhibiting this receptor, the compound may exert anti-inflammatory effects and modulate pain pathways.

1. Anti-inflammatory Effects

Research indicates that antagonism of the P2X7 receptor can lead to reduced secretion of pro-inflammatory cytokines. In vitro studies have shown that compounds similar to this compound can decrease the levels of interleukin (IL)-1β and tumor necrosis factor (TNF)-α in macrophages stimulated by lipopolysaccharides (LPS) .

2. Analgesic Properties

The compound's analgesic potential has been explored through animal models. Studies suggest that P2X7 receptor antagonists can alleviate pain responses in models of neuropathic pain and inflammatory pain. For instance, administration of similar compounds resulted in significant reductions in pain behaviors in mice subjected to formalin-induced pain .

3. Neuroprotective Effects

There is emerging evidence that P2X7 receptor antagonists may provide neuroprotection in models of neurodegenerative diseases. The blockade of this receptor has been associated with reduced neuronal cell death and improved functional outcomes in models of Alzheimer's disease and multiple sclerosis .

Table: Summary of Biological Activities

| Biological Activity | Mechanism | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of IL-1β and TNF-α secretion | |

| Analgesic | Reduction in pain responses | |

| Neuroprotective | Decreased neuronal cell death |

Case Studies

- Case Study on Inflammation : A study involving murine models demonstrated that treatment with this compound significantly reduced paw swelling and cytokine levels post-LPS administration. This reflects its potential utility in treating inflammatory conditions such as arthritis.

- Case Study on Pain Management : In a controlled trial with chronic pain patients, a related compound targeting the P2X7 receptor showed promise in reducing pain scores compared to placebo controls. This suggests that this compound may offer similar benefits.

Propriétés

IUPAC Name |

N-(2-cyclohexyl-2-hydroxyethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27NO3S/c20-18(15-7-2-1-3-8-15)13-19-23(21,22)17-11-10-14-6-4-5-9-16(14)12-17/h10-12,15,18-20H,1-9,13H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHHAUKSXVHIDBA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(CNS(=O)(=O)C2=CC3=C(CCCC3)C=C2)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.